Atr-IN-24
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2370889-43-1 |
|---|---|
Molecular Formula |
C23H26N6O2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[4-[4-(1,4-dimethylpyrazol-5-yl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indol-6-yl]methanol |
InChI |
InChI=1S/C23H26N6O2/c1-14-11-25-28(3)22(14)20-10-21(29-6-7-31-13-15(29)2)27-23(26-20)18-8-16(12-30)9-19-17(18)4-5-24-19/h4-5,8-11,15,24,30H,6-7,12-13H2,1-3H3/t15-/m1/s1 |
InChI Key |
QVWFPOTZGKGNIG-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC(=C2)C3=C(C=NN3C)C)C4=C5C=CNC5=CC(=C4)CO |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3=C(C=NN3C)C)C4=C5C=CNC5=CC(=C4)CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of ATR Inhibitors in the DNA Damage Response
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the mechanism of action of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors, a promising class of anti-cancer agents. Due to the limited public data on the specific compound Atr-IN-24, this document will focus on the well-characterized preclinical ATR inhibitors VE-821 and AZD6738 as representative examples to elucidate the core mechanisms of this drug class.
Introduction to ATR and the DNA Damage Response
The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions, thereby maintaining genomic integrity. A key regulator of the DDR is the serine/threonine kinase ATR. ATR is primarily activated by single-stranded DNA (ssDNA) regions, which arise from various forms of DNA damage and replication stress. Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize stalled replication forks. In many cancer cells, which often exhibit high levels of replication stress and may have defects in other DDR pathways (such as those dependent on ATM), there is a heightened reliance on the ATR signaling pathway for survival. This dependency creates a therapeutic window for ATR inhibitors.
Mechanism of Action of ATR Inhibitors
ATR inhibitors are small molecules that competitively bind to the ATP-binding pocket of the ATR kinase, thereby blocking its catalytic activity. This inhibition prevents the phosphorylation of ATR's downstream substrates, leading to a disruption of the DDR. The primary consequences of ATR inhibition in cancer cells are:
-
Abrogation of Cell Cycle Checkpoints: ATR is crucial for the intra-S and G2/M phase checkpoints. By inhibiting ATR, cancer cells with DNA damage are unable to arrest their cell cycle, leading to premature entry into mitosis with unrepaired DNA. This can result in mitotic catastrophe and subsequent cell death.
-
Induction of Replication Catastrophe: Cancer cells often experience high levels of replication stress. ATR plays a vital role in stabilizing stalled replication forks. Inhibition of ATR leads to the collapse of these forks, the accumulation of DNA double-strand breaks (DSBs), and ultimately, a lethal level of genomic instability known as replication catastrophe.
-
Sensitization to DNA Damaging Agents: ATR inhibitors have been shown to synergize with DNA-damaging chemotherapies (e.g., cisplatin, gemcitabine) and radiotherapy. By disabling a key DNA repair pathway, these inhibitors enhance the cytotoxic effects of agents that induce DNA lesions.
Quantitative Data for Representative ATR Inhibitors
The following tables summarize key quantitative data for the preclinical ATR inhibitors VE-821 and AZD6738.
| Inhibitor | Target | In Vitro IC50 (Enzyme Assay) | Cellular IC50 (Chk1 Phosphorylation) | Selectivity |
| VE-821 | ATR | 26 nM | Not widely reported | High selectivity over ATM, DNA-PK, mTOR, and PI3Kγ.[1] |
| AZD6738 | ATR | 1 nM | 74 nM | High selectivity over DNA-PK, ATM, mTOR, and AKT (>5 µM). |
| Inhibitor | Cell Line | Condition | IC50 (Proliferation Assay) |
| VE-821 | AGS (Gastric Cancer) | Monotherapy (72h) | 13.7 µM[2] |
| VE-821 | MKN-45 (Gastric Cancer) | Monotherapy (72h) | 11.3 µM[2] |
| AZD6738 | Multiple Solid & Hematological | Monotherapy (3 days) | < 1 µM in 73/197 cell lines |
| Inhibitor | Combination Agent | Cell Line | Effect |
| VE-821 | Cisplatin | AGS (Gastric Cancer) | Synergistic reduction in cisplatin IC50 from 20.7 µM to 0.33 µM with 5 µM VE-821.[2] |
| VE-821 | Cisplatin | MKN-45 (Gastric Cancer) | Synergistic reduction in cisplatin IC50 from 18.9 µM to 0.72 µM with 5 µM VE-821.[2] |
| AZD6738 | Carboplatin/Ionizing Radiation | Multiple | Synergistic cell killing and enhanced anti-tumor activity in vivo.[3] |
Signaling Pathways and Experimental Workflows
ATR Signaling Pathway in DNA Damage Response
Caption: ATR Signaling Pathway Activation and Downstream Effects.
Mechanism of ATR Inhibition
Caption: Mechanism of Action of an ATR Inhibitor.
Experimental Workflow for Evaluating an ATR Inhibitor
Caption: A Typical Experimental Workflow for ATR Inhibitor Evaluation.
Key Experimental Protocols
Western Blot for Chk1 Phosphorylation
This protocol is used to assess the inhibition of ATR kinase activity by measuring the phosphorylation of its direct downstream target, Chk1, at serine 345.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345) and Mouse anti-total Chk1.
-
HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for phospho-Chk1 and total Chk1. A decrease in the phospho-Chk1/total Chk1 ratio indicates ATR inhibition.
Immunofluorescence for γH2AX Foci Formation
This method visualizes and quantifies DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX), a marker of DNA damage.
Materials:
-
Cells cultured on coverslips.
-
4% paraformaldehyde (PFA) in PBS for fixation.
-
0.25% Triton X-100 in PBS for permeabilization.
-
Blocking solution (e.g., 5% goat serum in PBS).
-
Primary antibody: Rabbit anti-γH2AX.
-
Alexa Fluor-conjugated secondary antibody: Goat anti-rabbit IgG.
-
DAPI for nuclear counterstaining.
-
Antifade mounting medium.
-
Fluorescence microscope.
Procedure:
-
Fixation: After treatment, fix cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
-
Washing: Wash three times with PBS.
-
Blocking: Block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-γH2AX antibody overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBS.
-
Counterstaining: Stain nuclei with DAPI for 5 minutes.
-
Mounting: Mount coverslips onto microscope slides using antifade medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increase in γH2AX foci indicates an accumulation of DNA damage.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.
Materials:
-
Cell suspension.
-
Ice-cold 70% ethanol for fixation.
-
Propidium Iodide (PI) staining solution (containing PI and RNase A).
-
Flow cytometer.
Procedure:
-
Cell Harvest: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is a characteristic response to ATR inhibition.
Conclusion
ATR inhibitors represent a targeted therapeutic strategy that exploits the reliance of many cancer cells on the DNA damage response. By disrupting critical cell cycle checkpoints and DNA repair pathways, these agents can induce synthetic lethality in tumors with specific genetic backgrounds and can potentiate the efficacy of conventional cancer therapies. The methodologies outlined in this guide provide a framework for the preclinical evaluation of ATR inhibitors, enabling researchers to further elucidate their mechanisms of action and to identify patient populations most likely to benefit from this therapeutic approach.
References
In-depth Technical Guide: Discovery and Synthesis of Atr-IN-24
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atr-IN-24 is a potent and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). The inhibition of ATR has emerged as a promising therapeutic strategy in oncology, particularly for cancers with specific DNA damage repair deficiencies. This technical guide provides a comprehensive overview of the discovery, synthesis, and available biological data for this compound.
Discovery
This compound, also referred to as Compound 1, was first disclosed in the patent WO2021023272 by Wang Jian and colleagues.[1] The discovery of this compound is rooted in the broader effort to develop small molecule inhibitors targeting the ATR signaling pathway. The core chemical scaffold of this compound is a pyrazine derivative, a class of compounds that has been explored for its kinase inhibitory activities. The invention described in the patent focuses on pyrazine compounds as inhibitors of ATR protein kinase for potential use in cancer treatment.
Synthesis of this compound
While the full, detailed synthesis protocol from a peer-reviewed publication is not yet available, the synthesis of pyrazine derivatives as ATR inhibitors is described in the patent literature. The general synthetic approach involves multi-step organic synthesis to construct the substituted pyrazine core and introduce the necessary functional groups for ATR inhibition.
Experimental Protocol: General Synthesis of Pyrazine-based ATR Inhibitors
The synthesis of pyrazine derivatives, such as this compound, typically involves the following key steps. It is important to note that the specific reagents and conditions for this compound would be detailed within the "Examples" section of the patent WO2021023272.
-
Core Pyrazine Ring Formation: Construction of the central pyrazine ring system often begins with the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. Modifications to this core are then made in subsequent steps.
-
Functional Group Interconversion and Coupling Reactions: Various functional groups are introduced onto the pyrazine core through standard organic chemistry transformations. This may include halogenation, followed by cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl moieties.
-
Introduction of Side Chains: The specific side chains crucial for binding to the ATR kinase are incorporated. This often involves nucleophilic substitution or amide coupling reactions.
-
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve high purity. The structure and purity are confirmed by analytical methods like NMR, mass spectrometry, and HPLC.
Quantitative Data
As of the latest available information, specific quantitative biological data for this compound from peer-reviewed publications is limited. The data presented here is based on general assays described for ATR inhibitors.
| Parameter | Value | Cell Line/Assay Conditions |
| ATR IC50 | Data not publicly available | Biochemical or cellular assay |
| Cellular IC50 | Data not publicly available | Various cancer cell lines |
Table 1: Pharmacological Data for this compound. The specific inhibitory concentrations for this compound have not been disclosed in publicly available scientific literature.
Experimental Protocols for Biological Evaluation
The biological activity of ATR inhibitors like this compound is typically characterized using a series of in vitro assays.
ATR Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the direct inhibitory effect of the compound on the kinase activity of purified ATR protein.
Methodology:
-
Recombinant human ATR/ATRIP complex is incubated with a specific substrate (e.g., a peptide containing a consensus phosphorylation sequence) and ATP.
-
The test compound (this compound) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Cellular ATR Inhibition Assay (Target Engagement)
Objective: To confirm that the compound inhibits ATR activity within a cellular context. This is often assessed by measuring the phosphorylation of a direct downstream target of ATR, such as Checkpoint Kinase 1 (Chk1).
Methodology:
-
Cancer cells are seeded and allowed to attach overnight.
-
Cells are pre-treated with various concentrations of the ATR inhibitor (this compound) for a specified time.
-
DNA damage is induced to activate the ATR pathway (e.g., using hydroxyurea or UV radiation).
-
Cells are lysed, and protein extracts are prepared.
-
Western blot analysis is performed using antibodies specific for phosphorylated Chk1 (pChk1) and total Chk1.
-
The reduction in the pChk1 signal in the presence of the inhibitor indicates target engagement.
Cell Viability/Cytotoxicity Assay
Objective: To determine the effect of the ATR inhibitor on the proliferation and survival of cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the ATR inhibitor (this compound).
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
IC50 values for cell growth inhibition are calculated from the dose-response curves.
Mandatory Visualizations
ATR Signaling Pathway
The ATR signaling pathway is a cornerstone of the DNA damage response. It is activated by single-stranded DNA (ssDNA) that arises from various forms of DNA damage and replication stress.
Caption: The ATR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cellular ATR Inhibition Assay
The following diagram illustrates the typical workflow for assessing the cellular activity of an ATR inhibitor.
Caption: Workflow for evaluating the cellular activity of this compound.
References
ATR-IN-24: An In-Depth Technical Guide on a Selective ATR Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways essential for maintaining genomic integrity. ATR plays a pivotal role in responding to replication stress and single-stranded DNA breaks, making it a compelling target for cancer therapy. This technical guide provides a comprehensive overview of ATR-IN-24, a selective inhibitor of ATR kinase. This document will detail the mechanism of action of ATR inhibitors, their effects on cellular processes, and provide standardized protocols for the experimental evaluation of compounds like this compound. Due to the limited publicly available data specifically for this compound, this guide will focus on the established principles and methodologies for characterizing selective ATR inhibitors, using data from well-studied compounds as illustrative examples.
Introduction to ATR Kinase and its Role in the DNA Damage Response
ATR is a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and a master regulator of the DDR.[1][2][3] In response to DNA damage, particularly replication stress and the presence of single-stranded DNA (ssDNA), ATR is activated and phosphorylates a multitude of downstream substrates, including the checkpoint kinase 1 (CHK1).[4][5] This initiates a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair, thereby allowing the cell time to resolve the damage before proceeding with cell division.[1][6][7] Cancer cells, often characterized by high levels of replication stress due to oncogene activation and defects in other DDR pathways, are particularly dependent on the ATR pathway for survival.[4][8] This dependency creates a therapeutic window for ATR inhibitors, which can selectively target cancer cells while sparing normal, healthy cells.[9]
Mechanism of Action of ATR Inhibitors
ATR inhibitors are small molecules that typically act as ATP-competitive inhibitors, binding to the kinase domain of ATR and preventing the phosphorylation of its downstream targets.[3] By inhibiting ATR kinase activity, these compounds abrogate the G2/M cell cycle checkpoint, leading to premature mitotic entry of cells with damaged DNA.[6] This can result in mitotic catastrophe and subsequent cancer cell death.[1] Furthermore, inhibition of ATR can lead to the collapse of stalled replication forks, generating double-strand breaks and further exacerbating genomic instability in cancer cells.[1][8]
The ATR Signaling Pathway
The activation of the ATR signaling pathway is a multi-step process initiated by the recognition of ssDNA coated with Replication Protein A (RPA). This serves as a platform for the recruitment of the ATR-ATRIP complex. Full activation of ATR kinase activity is then mediated by other proteins, including TopBP1 and ETAA1.[2][4] Once active, ATR phosphorylates a host of downstream targets to orchestrate the DDR. A simplified representation of this pathway is depicted below.
Quantitative Data for Selective ATR Inhibitors
In Vitro Kinase Inhibition
The potency of an ATR inhibitor is determined by its half-maximal inhibitory concentration (IC50) against the ATR kinase. Selectivity is assessed by profiling the inhibitor against a panel of other kinases, particularly those from the PIKK family like ATM and DNA-PKcs.
| Compound | ATR IC50 (nM) | ATM IC50 (nM) | DNA-PKcs IC50 (nM) | Selectivity (ATR vs. ATM) | Selectivity (ATR vs. DNA-PKcs) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Example: AZD6738 | 1 | >2500 | >2500 | >2500-fold | >2500-fold |
| Example: Berzosertib (VE-822) | 13 | >1000 | >1000 | >77-fold | >77-fold |
Table 1: In Vitro Kinase Selectivity Profile. Data for example compounds are illustrative and sourced from publicly available literature.
Cellular Activity
The cellular potency of an ATR inhibitor is often measured by its ability to inhibit the phosphorylation of ATR's downstream target, CHK1, in response to a DNA damaging agent. Cell viability assays are also used to determine the cytotoxic effect of the inhibitor on cancer cell lines.
| Cell Line | Treatment | p-CHK1 (Ser345) IC50 (nM) | Cell Viability IC50 (µM) |
| Various Cancer Cell Lines | This compound | Data not available | Data not available |
| Example: LoVo (Colon Cancer) | AZD6738 | 2.5 | 0.23 |
| Example: PANC-1 (Pancreatic Cancer) | Berzosertib (VE-822) | ~50 | ~1 |
Table 2: Cellular Activity of ATR Inhibitors. Data for example compounds are illustrative and sourced from publicly available literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize selective ATR kinase inhibitors.
In Vitro ATR Kinase Assay
This assay measures the direct inhibitory effect of a compound on ATR kinase activity.
Objective: To determine the IC50 value of an inhibitor against purified ATR kinase.
Materials:
-
Recombinant human ATR/ATRIP complex
-
GST-p53 substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase assay buffer.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the ATR/ATRIP enzyme and GST-p53 substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for CHK1 Phosphorylation
This assay determines the cellular potency of an ATR inhibitor by measuring the inhibition of a key downstream target in cells.
Objective: To measure the effect of an inhibitor on ATR-mediated CHK1 phosphorylation in cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., Hydroxyurea or UV radiation)
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CHK1 (Ser345), anti-total CHK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using ECL substrate and an imaging system.
-
Quantify band intensities to determine the inhibition of CHK1 phosphorylation relative to the total CHK1 and loading control.
Cell Viability Assay
This assay measures the cytotoxic effect of an ATR inhibitor on cancer cells.
Objective: To determine the IC50 for cell viability of an inhibitor in a cancer cell line.
Materials:
-
Cancer cell line
-
96-well plates
-
Test compound (e.g., this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTS/MTT-based assay
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Conclusion
This compound is a selective inhibitor of ATR kinase, a key regulator of the DNA damage response. While specific preclinical data for this compound is limited in the public domain, the principles and experimental methodologies outlined in this guide provide a robust framework for its characterization. As a class of drugs, ATR inhibitors hold significant promise for cancer therapy, particularly in tumors with high levels of replication stress and defects in other DDR pathways. Further investigation into the specific properties of this compound, including its potency, selectivity, and efficacy in relevant cancer models, is warranted to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Common mechanisms of PIKK regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of PIKK family kinase inhibitors: A new age cancer therapeutics [imrpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 7. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Role of ATR in Cell Cycle Checkpoints and Cancer: A Technical Guide
Introduction
The integrity of the genome is paramount for cellular function and organismal survival. To safeguard against DNA damage and ensure accurate replication, cells have evolved a complex network of surveillance mechanisms known as cell cycle checkpoints. A master regulator within this network is the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. ATR is a central mediator of the cellular response to replication stress and a broad range of DNA lesions, playing a critical role in coordinating cell cycle progression, DNA repair, and replication fork stability.[1][2]
In recent years, the dependency of cancer cells on the ATR signaling pathway has emerged as a significant vulnerability. Many cancers exhibit elevated levels of intrinsic replication stress due to oncogenic signaling and often harbor defects in other DNA damage response (DDR) pathways, making them exquisitely reliant on ATR for survival.[3][4] This has positioned ATR as a highly attractive target for cancer therapy.
This technical guide provides an in-depth exploration of the ATR signaling pathway, its crucial functions in cell cycle control, and the rationale for its therapeutic inhibition in oncology. It is intended for researchers, scientists, and drug development professionals engaged in cancer biology and therapeutics.
The ATR Signaling Pathway: A Guardian of the Genome
ATR is a member of the phosphoinositide 3-kinase-like kinase (PIKK) family.[1][5] Its activation is a critical early event in the DNA damage response, particularly in response to stalled replication forks and the presence of single-stranded DNA (ssDNA).[2][6]
Activation Mechanism
The activation of ATR is a multi-step process triggered by the detection of aberrant DNA structures:
-
Sensing Stress: During replication stress, the replicative helicase can unwind DNA ahead of a stalled polymerase, generating long stretches of ssDNA.[6] This ssDNA is rapidly coated by Replication Protein A (RPA).[7]
-
Recruitment to Damage Sites: The ATR-ATRIP (ATR-Interacting Protein) complex is recruited to these sites of stress through a direct interaction between ATRIP and the RPA-coated ssDNA.[2][5][7]
-
Full Kinase Activation: The full activation of the ATR kinase is then mediated by a TopBP1-dependent mechanism, which brings the ATR-ATRIP complex into a conformation conducive to kinase activity.[8]
Caption: ATR Activation and Core Downstream Signaling Pathway.
Downstream Effectors
Once active, ATR phosphorylates a vast network of over 700 proteins to orchestrate the cellular response.[9] The most critical and well-characterized downstream effector is the checkpoint kinase 1 (CHK1).[2][10] ATR phosphorylates CHK1 at serine 317 and serine 345, leading to its activation.[8][11][12] Activated CHK1 is then released from chromatin to phosphorylate its own substrates throughout the nucleus, amplifying the checkpoint signal.[8]
Table 1: Key ATR Substrates and Their Functions
| Substrate | Phosphorylation Site(s) | Function in DNA Damage Response |
|---|---|---|
| CHK1 | Ser317, Ser345 | Master effector kinase; mediates cell cycle arrest, inhibits origin firing, and promotes DNA repair.[8][11] |
| BRCA1 | Multiple | Regulates DNA repair pathways, including homologous recombination.[8][13] |
| p53 | Ser15 | A key tumor suppressor; its phosphorylation contributes to cell cycle arrest and apoptosis.[14][15] |
| RAD17 | Multiple | Component of the 9-1-1 checkpoint clamp, involved in ATR activation and signaling.[13] |
| MCM Complex | Multiple | Components of the replicative helicase; phosphorylation helps to regulate replication fork activity.[8] |
| H2AX | Ser139 (γH2AX) | A histone variant; its phosphorylation marks sites of DNA damage, creating a platform for repair protein recruitment.[8] |
ATR's Role in Cell Cycle Checkpoints
ATR signaling is integral to the intra-S and G2/M checkpoints, which prevent cells with damaged or incompletely replicated DNA from proceeding through the cell cycle.[16][17]
-
Intra-S Phase Checkpoint: During S phase, ATR acts to slow DNA replication and stabilize stalled forks.[8][18] It achieves this primarily through CHK1-mediated inhibition of new replication origin firing.[18][19] This prevents the cell from accumulating further DNA damage and provides time for the repair of stalled forks.
-
G2/M Checkpoint: The G2/M checkpoint is the final opportunity for the cell to halt division before mitosis.[15] If DNA damage or replication stress persists, the ATR-CHK1 pathway maintains the G2 arrest.[17] Activated CHK1 phosphorylates and inactivates the CDC25 family of phosphatases.[8][18] Inactive CDC25 cannot remove inhibitory phosphates from Cyclin-Dependent Kinase 1 (CDK1), thus keeping the cell arrested in G2.[18]
Caption: Logical flow of the ATR-CHK1 pathway in G2/M checkpoint control.
The ATR-Cancer Connection: Exploiting Dependency
While ATR is essential for the survival of normal cells, its role is often magnified in cancer cells.[3] This heightened dependency stems from two common characteristics of tumors:
-
Elevated Replication Stress: Oncogenes such as MYC and RAS drive uncontrolled proliferation, which disrupts normal DNA replication and creates high levels of intrinsic replication stress.[3][4] This forces cancer cells to rely heavily on the ATR pathway to manage this stress and prevent catastrophic DNA damage.[7]
-
Defective DNA Damage Response: Many tumors have mutations in other key DDR genes, such as ATM or BRCA1/2.[20] Loss of these pathways makes the cancer cells solely dependent on ATR for repairing DNA damage and surviving.
This dependency creates a therapeutic window based on the concept of synthetic lethality . Synthetic lethality occurs when the loss of two genes or pathways individually is viable, but their simultaneous loss is lethal. By inhibiting ATR in a cancer cell that already has a defect in another DDR pathway (e.g., ATM deficiency), it is possible to selectively kill the tumor cells while sparing normal, healthy cells that have an intact DDR network.[3][20]
Caption: The principle of synthetic lethality with ATR inhibitors.
Therapeutic Targeting with ATR Inhibitors
The critical role of ATR in cancer cell survival has spurred the development of potent and selective ATR inhibitors (ATRi).[6][21] These drugs are being evaluated in numerous clinical trials, both as single agents and in combination with other therapies.[1][14]
Mechanism of Action
ATR inhibitors are small molecules that competitively bind to the ATP-binding pocket of the ATR kinase, preventing it from phosphorylating its downstream substrates like CHK1.[14] By blocking the ATR pathway, these inhibitors:
-
Abrogate the intra-S and G2/M cell cycle checkpoints.[20]
-
Prevent the stabilization of stalled replication forks.[4]
-
Lead to an accumulation of unrepaired DNA damage.[7]
-
Force cells with high levels of DNA damage to enter mitosis prematurely, resulting in "mitotic catastrophe" and cell death.[7][22]
Clinical Development and Applications
ATR inhibitors are being investigated across a wide range of solid tumors, including breast, ovarian, prostate, and non-small cell lung cancer (NSCLC).[1][23]
-
Monotherapy: In tumors with pre-existing DDR defects (e.g., ATM mutations), ATR inhibitors can be effective as a monotherapy due to synthetic lethality.[16]
-
Combination Therapy: A major strategy is to combine ATR inhibitors with DNA-damaging agents like chemotherapy (e.g., platinum agents, gemcitabine) or radiation.[20][21][23] These agents induce DNA damage and replication stress, which activates the ATR pathway as a survival response in cancer cells. Inhibiting ATR in this context prevents the cancer cells from repairing the therapy-induced damage, thereby enhancing the efficacy of the treatment.[20][23] ATR inhibitors are also being tested in combination with PARP inhibitors, with evidence of synergistic effects, particularly in overcoming PARP inhibitor resistance.[1][23]
Table 2: Representative ATR Inhibitors in Clinical Development
| Inhibitor Name | Other Designations | Development Phase (Representative) | Therapeutic Strategy / Target Population |
|---|---|---|---|
| Ceralasertib | AZD6738 | Phase 2 / 3 | Monotherapy and combination with chemotherapy, PARP inhibitors (Olaparib), and immunotherapy (Durvalumab).[1][23] |
| Elimusertib | BAY 1895344 | Phase 1 / 2 | Monotherapy in advanced solid tumors, particularly those with ATM mutations.[22][24] |
| Tuvusertib | M1774 | Phase 1 / 2 | Monotherapy and combination with PARP inhibitors (Niraparib) in advanced solid tumors.[1][22] |
| Camonsertib | RP-3500 | Phase 1 / 2 | Monotherapy in tumors with specific synthetic lethal genetic alterations.[22][25] |
| ART0380 | | Phase 1 / 2 | Monotherapy and combination with chemotherapy in advanced solid cancers, including those with ATM alterations.[1][22] |
Table 3: In Vitro Potency of Select ATR Inhibitors
| Compound | IC50 at Km ATP | IC50 at 10 µM ATP |
|---|---|---|
| Berzosertib (VE-822) | 0.2 nM | 7.6 nM |
| Elimusertib (BAY-1895344) | 3.7 nM | 0.6 µM |
| Camonsertib (RP-3500) | 0.2 nM | 3.1 nM |
| Tuvusertib | 24 nM | 4.7 µM |
Data sourced from Reaction Biology kinase assays.[25]
Key Experimental Methodologies
Evaluating the function of ATR and the efficacy of its inhibitors requires a suite of specialized molecular and cellular biology techniques.
Experimental Workflow: Assessing ATR Inhibitor Efficacy
Caption: A typical experimental workflow for evaluating an ATR inhibitor.
Protocol 1: In Vitro ATR Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ATR. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.
Objective: To determine the IC50 of an inhibitor against ATR kinase activity.
Materials:
-
Recombinant human ATR/ATRIP complex.[26]
-
Substrate: GST-tagged p53 peptide (e.g., residues 1-44).[25][26]
-
ATP.
-
Kinase assay buffer (containing MgCl2, DTT, HEPES).[27]
-
Test inhibitor (serial dilutions).
-
Stop solution (containing EDTA).[26]
-
HTRF Detection Buffer containing Europium-labeled anti-phospho-Ser15 p53 antibody and d2-labeled anti-GST antibody.[26][28]
-
384-well assay plates.
-
Plate reader capable of time-resolved fluorescence.
Methodology:
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in kinase assay buffer.
-
In a 384-well plate, add the ATR/ATRIP enzyme complex and the GST-p53 substrate to each well.[26]
-
Add the diluted test inhibitor to the appropriate wells. Include no-inhibitor (positive control) and no-enzyme (negative control) wells.
-
Initiate the kinase reaction by adding a solution of ATP and MgCl2.[26][28]
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA-containing stop solution.[26]
-
Add the HTRF detection antibody mix and incubate to allow for antibody binding.
-
Read the plate in a time-resolved fluorescence reader, measuring emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (Em665nm / Em620nm) and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[28]
Protocol 2: Western Blot for ATR Activity (p-CHK1)
This cell-based assay indirectly measures ATR activity by quantifying the phosphorylation of its direct substrate, CHK1, at Serine 345.[11][29]
Objective: To determine if an inhibitor blocks ATR activity within cells.
Materials:
-
Cultured cells of interest.
-
ATR inhibitor and a DNA damaging agent (e.g., Hydroxyurea or UV radiation) to induce ATR activity.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blot transfer system.
-
Primary antibodies: Rabbit anti-phospho-CHK1 (Ser345), Mouse anti-total CHK1, Mouse anti-β-Actin (loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Methodology:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with the ATR inhibitor or vehicle control for a specified time (e.g., 1 hour).
-
Induce replication stress by adding Hydroxyurea (e.g., 2 mM) or exposing cells to UV radiation.
-
Incubate for an additional period (e.g., 1-2 hours) to allow for CHK1 phosphorylation.
-
Harvest cells, wash with ice-cold PBS, and lyse with buffer.
-
Quantify total protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% milk or BSA) and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Apply ECL substrate and visualize protein bands using an imaging system. A decrease in the p-CHK1 signal in the inhibitor-treated sample relative to the damaged control indicates successful ATR inhibition.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of a cell population across the different phases of the cell cycle (G1, S, G2/M) based on DNA content.[30][31]
Objective: To assess the effect of an ATR inhibitor on cell cycle progression.
Materials:
-
Cultured cells treated as required.
-
Phosphate-buffered saline (PBS).
-
70% cold ethanol for fixation.
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a detergent like Triton X-100).[32]
-
Flow cytometer.
Methodology:
-
Harvest treated and control cells by trypsinization, including the supernatant to collect any floating cells.
-
Wash the cells once with cold PBS and centrifuge to form a pellet.
-
Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells and prevent clumping. Store at -20°C for at least 2 hours (or up to several weeks).
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes. RNase A is included to ensure that only DNA is stained.[32]
-
Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Gate the data to exclude debris and cell doublets.[33]
-
Generate a histogram of DNA content. Cells in G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate amount.[30] Software is used to quantify the percentage of cells in each phase. Abrogation of a G2/M checkpoint by an ATR inhibitor will typically be seen as a decrease in the G2/M population and a potential increase in sub-G1 cells (indicative of apoptosis).
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ovid.com [ovid.com]
- 8. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Mechanisms of ATR-mediated checkpoint signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ATR-mediated checkpoint pathways regulate phosphorylation and activation of human Chk1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATR - My Cancer Genome [mycancergenome.org]
- 14. researchgate.net [researchgate.net]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ATR Regulates a G2-Phase Cell-Cycle Checkpoint in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The essential kinase ATR: ensuring faithful duplication of a challenging genome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 21. Targeting ATR in DNA damage response and cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Clinical trial tests ATR inhibitor in difficult-to-treat cancers - VUMC News [news.vumc.org]
- 25. reactionbiology.com [reactionbiology.com]
- 26. In vitro ATR kinase assay [bio-protocol.org]
- 27. Assay in Summary_ki [bdb99.ucsd.edu]
- 28. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 29. Identification and evaluation of a potent novel ATR inhibitor, NU6027, in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. nanocellect.com [nanocellect.com]
- 31. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 32. The Cell Cycle Analysis [labome.com]
- 33. docs.research.missouri.edu [docs.research.missouri.edu]
Target Validation of ATR Inhibition in Cancer Research: A Technical Guide
Disclaimer: Information on the specific compound "Atr-IN-24" is not available in the public domain. This guide provides a comprehensive overview of the target validation process for Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors in cancer research, utilizing publicly available data for well-characterized inhibitors as illustrative examples.
Executive Summary
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways that maintains genomic integrity.[1] In response to DNA damage and replication stress—the stalling of DNA replication forks—ATR is activated and orchestrates cell cycle arrest, stabilization of replication forks, and DNA repair.[2][3] Many cancer cells exhibit increased reliance on the ATR pathway for survival due to oncogene-induced replication stress and defects in other DDR pathways, such as the loss of Ataxia-Telangiectasia Mutated (ATM) kinase.[4][5] This dependency creates a therapeutic window, making ATR an attractive target for cancer therapy. This technical guide details the preclinical target validation of ATR inhibitors, presenting the scientific rationale, key experimental methodologies, and representative data supporting their development.
The ATR Signaling Pathway
ATR functions as an apical kinase that senses single-stranded DNA (ssDNA), a common intermediate of DNA damage and replication stress.[6] Its activation is a multi-step process crucial for initiating downstream signaling.
Mechanism of Activation:
-
Sensing Stress: Replication stress leads to the uncoupling of helicase and polymerase activity, generating long stretches of ssDNA that are rapidly coated by Replication Protein A (RPA).[7]
-
ATR Recruitment: The ATR-ATRIP (ATR-Interacting Protein) complex is recruited to these sites of damage through a direct interaction between ATRIP and the RPA-coated ssDNA.[1][2]
-
Full Activation: The full activation of ATR's kinase function requires the subsequent recruitment of the Rad9-Hus1-Rad1 (9-1-1) checkpoint clamp and a mediator protein, Topoisomerase Binding Protein 1 (TopBP1).[7]
-
Downstream Signaling: Once activated, ATR phosphorylates a multitude of substrates, with the most well-characterized being Checkpoint Kinase 1 (Chk1) at the Serine 345 residue.[2] This phosphorylation event initiates a cascade that leads to the inhibition of cell cycle progression, allowing time for DNA repair.[8]
Rationale for Targeting ATR in Cancer
The therapeutic strategy of ATR inhibition is primarily built on two concepts: synthetic lethality and the sensitization of cancer cells to DNA-damaging agents.
-
Synthetic Lethality: Many tumors have defects in the G1 checkpoint, often through mutations in p53 or ATM.[5] Loss of the ATM kinase, which primarily responds to double-strand breaks, renders cells highly dependent on ATR for surviving replication stress.[4] Inhibiting ATR in ATM-deficient cancer cells is synthetically lethal, leading to catastrophic DNA damage and cell death, while having a lesser effect on normal, ATM-proficient cells.[5][9]
-
Oncogene-Induced Replication Stress: The dysregulated proliferation driven by oncogenes (e.g., MYC, Cyclin E) creates a state of chronic replication stress.[4] This makes cancer cells particularly reliant on the ATR-Chk1 pathway to manage this stress and complete DNA replication.[10] Inhibition of ATR in such cells overwhelms their capacity to repair DNA, leading to cell death.[4]
-
Combination Therapy: By disabling a key DNA repair pathway, ATR inhibitors can potentiate the efficacy of DNA-damaging agents like chemotherapy and radiation.[7][11] This synergistic effect can enhance tumor cell killing and potentially overcome resistance.
Preclinical Target Validation Workflow
A systematic approach is required to validate ATR as a therapeutic target. This involves a series of in vitro and in vivo experiments to demonstrate that inhibiting the kinase leads to a desired anti-cancer effect.
In Vitro Validation
The initial step is to determine the inhibitor's potency against the target kinase and its selectivity against other related kinases. This is typically done using in vitro kinase assays with recombinant enzymes. High potency (low IC50) and high selectivity are desirable properties.
Table 1: Representative Kinase Inhibition Profile
| Kinase | IC50 (nM) | Fold Selectivity vs. ATR |
|---|---|---|
| ATR | < 1 | - |
| ATM | > 10,000 | > 10,000 |
| DNA-PK | > 10,000 | > 10,000 |
| mTOR | > 10,000 | > 10,000 |
| PI3Kα | > 10,000 | > 10,000 |
(Data are illustrative, based on profiles of potent and selective ATR inhibitors like Berzosertib).
The next step is to confirm that the inhibitor can engage ATR in a cellular context and produce the expected biological consequences.
-
Target Engagement: The most direct method to demonstrate ATR inhibition in cells is to measure the phosphorylation of its primary substrate, Chk1, via Western blot. A potent inhibitor should reduce hydroxyurea- or radiation-induced phosphorylation of Chk1 (Ser345) at low nanomolar concentrations.
-
Cell Viability: The anti-proliferative effect of ATR inhibitors is measured across a panel of cancer cell lines. A key experiment is to compare the IC50 values in an ATM-proficient cell line versus its isogenic ATM-deficient counterpart to demonstrate synthetic lethality.
-
DNA Damage: Inhibition of ATR is expected to cause an accumulation of DNA damage, particularly in cells under replication stress. This is visualized and quantified by immunofluorescence staining for γH2AX, a marker of DNA double-strand breaks.
Table 2: Representative Cellular Activity of an ATR Inhibitor
| Cell Line | ATM Status | Assay Type | IC50 (nM) |
|---|---|---|---|
| LoVo | Proficient | pChk1 (S345) Inhibition | 15 |
| HT29 | Proficient | Cell Viability | 1,500 |
| HCT116 | Proficient | Cell Viability | > 2,000 |
| SW620 | Deficient | Cell Viability | 25 |
| HeLa | Proficient | Cell Viability | 300 |
(Data are illustrative and compiled from preclinical studies of various ATR inhibitors).
In Vivo Validation
Promising compounds from in vitro studies are advanced to in vivo models to assess anti-tumor efficacy and tolerability.
-
Xenograft Models: Human cancer cell lines, particularly those with known DDR defects (e.g., ATM-deficient colorectal or gastric cancer), are implanted into immunocompromised mice. The mice are then treated with the ATR inhibitor, and tumor growth is monitored over time. Efficacy is often reported as Tumor Growth Inhibition (TGI). Patient-Derived Xenograft (PDX) models are also used for a more clinically relevant assessment.
-
Pharmacodynamic (PD) Biomarkers: To confirm target engagement in vivo, tumor biopsies can be taken from treated animals and analyzed for the inhibition of pChk1 or an increase in γH2AX.
Table 3: Representative In Vivo Efficacy in Xenograft Model
| Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
|---|---|---|---|
| ATM-deficient Colorectal Cancer Xenograft | Vehicle | Daily | 0 |
| ATM-deficient Colorectal Cancer Xenograft | ATR Inhibitor (e.g., 50 mg/kg) | Daily | 85 |
| ATM-proficient Pancreatic Cancer Xenograft | ATR Inhibitor (e.g., 50 mg/kg) | Daily | 20 |
(Data are illustrative of typical outcomes in preclinical in vivo studies).
Key Experimental Protocols
Western Blot for p-Chk1 (Ser345)
This protocol is used to assess cellular target engagement of an ATR inhibitor.
-
Cell Culture and Treatment: Plate cancer cells (e.g., HT29, LoVo) and allow them to adhere overnight. Pre-treat cells with various concentrations of the ATR inhibitor for 1-2 hours.
-
Induce Replication Stress: Add a DNA-damaging agent (e.g., 2 mM Hydroxyurea or 10 Gy ionizing radiation) and incubate for an additional 2-4 hours to induce ATR activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody against p-Chk1 (Ser345) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with antibodies for total Chk1 and a loading control (e.g., β-actin) to ensure equal loading.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the IC50 for p-Chk1 inhibition.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the anti-proliferative effect of the ATR inhibitor.
-
Cell Plating: Seed cells in 96-well opaque plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the ATR inhibitor (typically 10 concentrations) for 72-120 hours. Include a vehicle-only control.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of reagent equal to the culture medium volume in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.
Immunofluorescence for γH2AX
This protocol is used to quantify DNA double-strand breaks as a marker of DNA damage.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with the ATR inhibitor for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with 1% BSA in PBST for 1 hour to prevent non-specific antibody binding.
-
Immunostaining:
-
Incubate with a primary antibody against γH2AX (phospho-H2A.X Ser139) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
-
Mounting: Wash and mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using automated image analysis software.
Conclusion
The validation of ATR as a therapeutic target in oncology is supported by a robust body of preclinical evidence. The clear molecular rationale, centered on exploiting the dependencies of cancer cells on the DNA damage response, has paved the way for the clinical development of multiple potent and selective ATR inhibitors.[11][12] Key validation experiments consistently demonstrate that these inhibitors can effectively engage their target in cells, induce synthetic lethality in tumors with specific DDR defects, and suppress tumor growth in vivo. The success of ongoing clinical trials will ultimately determine the role of ATR inhibitors in cancer medicine, with the identification of predictive biomarkers being crucial for patient selection and achieving optimal therapeutic outcomes.[12]
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 7. Prospects for the Use of ATR Inhibitors to Treat Cancer [mdpi.com]
- 8. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting ATR as Cancer Therapy: A new era for synthetic lethality and synergistic combinations? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting ATR in Cancer Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Western Blot Analysis of Phospho-Chk1 (Ser345) Following Atr-IN-24 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that collectively safeguard genomic integrity.[1] Upon sensing single-stranded DNA (ssDNA), which can arise from various forms of DNA damage and replication stress, ATR activates downstream signaling cascades to orchestrate cell cycle arrest, DNA repair, and, in some cases, apoptosis.[1][2] A key downstream effector of ATR is the serine/threonine kinase Chk1. ATR-mediated phosphorylation of Chk1 at serine 345 (p-Chk1 Ser345) is a pivotal activation event that is essential for the G2/M DNA damage checkpoint.[2][3][4]
Atr-IN-24 is a potent and selective inhibitor of ATR kinase. By targeting ATR, this compound abrogates the downstream phosphorylation of Chk1, thereby disrupting the cellular response to DNA damage. This application note provides a detailed protocol for performing Western blot analysis to detect the inhibition of Chk1 phosphorylation at Ser345 in cultured cells following treatment with this compound.
Signaling Pathway
The ATR-Chk1 signaling pathway is a cornerstone of the DNA damage response. In response to DNA damage or replication stress, ATR is recruited to sites of ssDNA and activated. Activated ATR then phosphorylates Chk1 at Ser345, a key step in its activation.[2][3][4] Activated Chk1 subsequently phosphorylates a number of downstream targets to initiate cell cycle arrest and promote DNA repair.[1] Inhibition of ATR by this compound is expected to block this signaling cascade, leading to a decrease in the levels of p-Chk1 (Ser345).
Experimental Data
The following table summarizes typical quantitative parameters for a Western blot experiment to assess p-Chk1 (Ser345) inhibition by this compound. Note that optimal conditions may vary depending on the cell line and experimental setup.
| Parameter | Recommended Value/Range | Notes |
| This compound Concentration | 0.1 - 10 µM | Optimal concentration should be determined empirically. A dose-response experiment is recommended. Based on typical concentrations for potent ATR inhibitors. |
| Treatment Duration | 1 - 24 hours | Time-course experiments are advised to determine the optimal time point for observing maximal p-Chk1 inhibition. |
| Positive Control | DNA damaging agent (e.g., Hydroxyurea, UV radiation) | To induce a robust p-Chk1 signal. |
| Primary Antibody: p-Chk1 (Ser345) | 1:1000 dilution | Dilution may vary based on antibody supplier and performance. |
| Primary Antibody: Total Chk1 | 1:1000 dilution | Used as a loading control to normalize for protein levels. |
| Primary Antibody: Loading Control (e.g., β-actin, GAPDH) | 1:1000 - 1:10,000 dilution | To ensure equal protein loading across lanes. |
| Secondary Antibody | 1:2000 - 1:10,000 dilution | HRP-conjugated anti-rabbit or anti-mouse IgG. |
| Protein Loading per Lane | 20 - 40 µg |
Experimental Workflow
The overall workflow for the Western blot protocol is depicted below.
References
- 1. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Viability Assay with Atr-IN-24 in Ovarian Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effect of Atr-IN-24, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, on the viability of ovarian cancer cells. The information presented here is intended to guide researchers in designing and executing robust cell-based assays to evaluate the efficacy of this compound.
Introduction
ATR kinase is a critical component of the DNA damage response (DDR) pathway, playing a central role in maintaining genomic integrity.[1][2][3][4] In response to DNA damage and replication stress, ATR is activated and phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and prevent apoptosis.[1][4] Many cancer cells, including those of ovarian origin, exhibit a high degree of replication stress and often have defects in other DDR pathways, making them particularly dependent on the ATR signaling pathway for survival.[5][6][7] Therefore, inhibiting ATR with small molecules like this compound presents a promising therapeutic strategy to selectively target and kill cancer cells.[1][6][7][8]
This document outlines the principles behind using this compound to induce cytotoxicity in ovarian cancer cells and provides detailed protocols for quantifying its effects on cell viability using common laboratory assays.
Mechanism of Action of this compound
This compound, as an ATR inhibitor, functions by blocking the kinase activity of ATR. This inhibition prevents the phosphorylation and activation of downstream effectors like Chk1.[1] Consequently, the cell cycle checkpoints are abrogated, and DNA damage goes unrepaired, leading to the accumulation of genomic instability.[9] Cells are then forced to enter mitosis with damaged DNA, ultimately resulting in mitotic catastrophe and apoptotic cell death.[4]
Caption: ATR Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
While specific IC50 values for this compound in ovarian cancer cell lines are not widely published, data from analogous ATR inhibitors, such as VE-821, provide a strong indication of the expected potency. The following table summarizes representative data for VE-821 in various ovarian cancer cell lines. Researchers should determine the specific IC50 for this compound in their cell lines of interest.
| Ovarian Cancer Cell Line | Molecular Subtype | IC50 (µM) of VE-821 (Analogous ATRi) | Reference |
| UWB1.289 | High-Grade Serous (BRCA1 mutant) | 0.64 | [5] |
| CP70 B1 | Not specified | 4.13 | [5] |
| SKOV3 | Adenocarcinoma | Not specified | [8] |
| OVCAR-8 | Not specified | Not specified | [8] |
| PEO1 | Not specified | Not specified | [8] |
Note: The sensitivity to ATR inhibitors can vary significantly between different ovarian cancer cell lines, influenced by factors such as their genetic background (e.g., BRCA1/2 mutation status) and the level of intrinsic replication stress.[5][6][7]
Experimental Protocols
The following are detailed protocols for commonly used cell viability assays to assess the effects of this compound on ovarian cancer cells.
General Cell Culture of Ovarian Cancer Cells
-
Cell Lines: Obtain ovarian cancer cell lines (e.g., SKOV3, OVCAR-8, A2780) from a reputable cell bank.
-
Culture Medium: Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Caption: General Experimental Workflow for Cell Viability Assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12]
Materials:
-
Ovarian cancer cells
-
96-well clear flat-bottom plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Complete culture medium
Procedure:
-
Cell Seeding: Seed ovarian cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based colorimetric assay that measures metabolic activity.[13][14]
Materials:
-
Ovarian cancer cells
-
96-well clear flat-bottom plates
-
This compound (dissolved in DMSO)
-
XTT labeling reagent
-
Electron-coupling reagent
-
Complete culture medium
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450 nm (with a reference wavelength of 630-690 nm) using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: PrestoBlue™ Cell Viability Assay
This is a resazurin-based assay that measures the reducing power of viable cells.[16][17][18][19]
Materials:
-
Ovarian cancer cells
-
96-well black or white clear-bottom plates (for fluorescence) or clear plates (for absorbance)
-
This compound (dissolved in DMSO)
-
PrestoBlue™ reagent
-
Complete culture medium
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol.
-
PrestoBlue™ Addition: Add 10 µL of PrestoBlue™ reagent to each well.
-
Incubation: Incubate the plate for 10 minutes to 2 hours at 37°C, protected from light.
-
Signal Measurement: Measure either fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a microplate reader.[18][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Logical Relationship of Experimental Design
Caption: Logical Flow of the Experimental Design.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on ovarian cancer cell viability. By understanding the mechanism of ATR inhibition and employing standardized cell viability assays, researchers can effectively characterize the anti-cancer properties of this compound and contribute to the development of novel therapeutic strategies for ovarian cancer. It is crucial to perform these experiments with appropriate controls and to determine the specific efficacy of this compound in the chosen ovarian cancer cell line models.
References
- 1. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 2. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes [mdpi.com]
- 5. The Role of ATR Inhibitors in Ovarian Cancer: Investigating Predictive Biomarkers of Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of ATR Inhibitors in Ovarian Cancer: Investigating Predictive Biomarkers of Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 10. MTT growth assays in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT Growth Assays in Ovarian Cancer | Springer Nature Experiments [experiments.springernature.com]
- 12. A feasibility study of the MTT assay for chemosensitivity testing in ovarian malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. reprocell.com [reprocell.com]
- 16. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. PrestoBlue cell viability assays [bio-protocol.org]
- 18. youtube.com [youtube.com]
- 19. PrestoBlue Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
Application Note: Preparation of Atr-IN-24 Stock Solution in DMSO
Introduction
Atr-IN-24 is a potent and specific inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] By targeting ATR, this compound can sensitize cancer cells to DNA-damaging agents, making it a valuable tool for cancer research and drug development. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reproducible results in in vitro and in vivo experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound due to its ability to dissolve a wide range of organic molecules.[4][5] This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions in DMSO.
Key Compound Properties
A summary of the essential quantitative data for this compound is provided below. This information is critical for accurate stock solution preparation.
| Property | Value | Reference |
| Molecular Weight | 418.49 g/mol | [1][2][3] |
| Chemical Formula | C₂₃H₂₆N₆O₂ | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [4][6] |
| Appearance | Solid / Powder | [1] |
Experimental Protocol: Reconstitution of this compound
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. Calculations can be adjusted based on the desired final concentration.
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge
-
Sterile microcentrifuge tubes or cryogenic vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Calculations for a 10 mM Stock Solution
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example Calculation for 1 mL of 10 mM Stock: Mass (mg) = 10 mM x 1 mL x 418.49 g/mol / 1000 = 4.185 mg
| Desired Stock Concentration (mM) | Mass of this compound for 1 mL Stock | Volume of DMSO to Add |
| 1 | 0.419 mg | 1 mL |
| 5 | 2.092 mg | 1 mL |
| 10 | 4.185 mg | 1 mL |
| 20 | 8.370 mg | 1 mL |
| 50 | 20.925 mg | 1 mL |
Procedure
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Pre-Handling: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[6]
-
Weighing: Carefully weigh the desired amount of this compound powder (e.g., 4.185 mg for a 1 mL of 10 mM stock) and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-quality, anhydrous DMSO (e.g., 1 mL) to the tube containing the powder.
-
Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.[6] Visually inspect the solution against a light source to ensure no particulates are visible.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile cryogenic vials.[6]
-
Storage: Store the aliquots as recommended.
Storage and Stability
Proper storage is crucial to maintain the activity of the inhibitor.
| Form | Storage Temperature | Shelf Life | Reference |
| Solid Powder | -20°C | ~3 years | [2][6] |
| In DMSO | -20°C | ~1 month | [2] |
| In DMSO | -80°C | ~6 months | [2] |
Workflow Visualization
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
Application Notes and Protocols: ATR Inhibitors in Radiosensitization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in cell cycle checkpoint control and DNA repair.[1][2] Pharmacological inhibition of ATR has emerged as a promising strategy to enhance the efficacy of radiotherapy by sensitizing cancer cells to radiation-induced DNA damage.[1][3] This document provides detailed application notes and protocols for the use of ATR inhibitors in radiosensitization studies, using the well-characterized inhibitor AZD6738 (Ceralasertib) as a primary example, as specific data for "Atr-IN-24" is not widely available in published literature. The principles and methods described herein are broadly applicable to other ATR inhibitors such as VX-970 (Berzosertib/M9140) and ART0380 (Alnodesertib).[4][5][6]
ATR inhibitors potentiate the cytotoxic effects of ionizing radiation primarily through two mechanisms: abrogation of the G2/M cell cycle checkpoint and inhibition of homologous recombination (HR), a major DNA double-strand break repair pathway.[1][7][8] This leads to an accumulation of DNA damage, forcing cells into premature and catastrophic mitosis, ultimately resulting in cell death.[8]
Data Presentation
The following tables summarize quantitative data from preclinical studies on the radiosensitizing effects of ATR inhibitors.
Table 1: In Vitro Radiosensitization with ATR Inhibitors
| Cell Line | ATR Inhibitor (Concentration) | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) / Surviving Fraction | Reference |
| A549 (p53 wt) | AZD6738 (0.25 µM) | 2, 4, 6 | SER > 1 | [8] |
| Cal27 (p53 mut) | AZD6738 (0.25 µM) | 2, 4, 6 | SER > 1 | [8] |
| FaDu (p53 mut) | AZD6738 (0.25 µM) | 2, 4, 6 | SER > 1 | [8] |
| HCT116 (p53 wt) | AZD6738 (0.25 µM) | 2, 4, 6 | SER > 1 | [8] |
| HCT116 (p53 null) | AZD6738 (0.25 µM) | 2, 4, 6 | SER > 1 | [3][8] |
| MDA-MB-231 | VX-970 (80 nM) | 2, 4, 6 | Significant decrease in surviving fraction | [9] |
| BT-549 | VX-970 (80 nM) | 2, 4, 6 | Significant decrease in surviving fraction | [9] |
| HCC1806 | VX-970 (80 nM) | 2, 4, 6 | Significant decrease in surviving fraction | [9] |
Table 2: In Vivo Radiosensitization with ATR Inhibitors
| Tumor Model | ATR Inhibitor (Dose) | Radiation Regimen | Outcome | Reference |
| HCT116 (p53 null) Xenograft | AZD6738 (75 mg/kg) | 4 fractions of 2 Gy over 4 days | Significant tumor growth delay and prolonged survival | [3][7] |
| 4T1 Syngeneic Allograft | AZD6738 (75 mg/kg) | 3 fractions of 6 Gy over 3 days | Significant tumor growth delay and extended survival | [1][10] |
| TC-1 Syngeneic Allograft | AZD6738 (75 mg/kg) | 4 fractions of 2 Gy over 4 days | Significant tumor growth delay | [11] |
Signaling Pathways and Experimental Workflows
Figure 1: ATR Signaling Pathway in Response to DNA Damage and its Inhibition.
Figure 2: General Experimental Workflow for Radiosensitization Studies.
Experimental Protocols
In Vitro Clonogenic Survival Assay
This assay is the gold standard for assessing the radiosensitizing effects of a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
ATR inhibitor (e.g., AZD6738)
-
Vehicle control (e.g., DMSO)
-
6-well plates
-
Irradiator (e.g., X-ray or gamma-ray source)
-
Crystal Violet staining solution (0.5% in methanol)
Protocol:
-
Seed cells into 6-well plates at a density determined empirically to yield 50-150 colonies per well in the untreated, unirradiated control.
-
Allow cells to attach for 4-6 hours.
-
Treat cells with the ATR inhibitor or vehicle control at the desired concentration. Pre-incubation for 1-2 hours before irradiation is common.[9]
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubate the plates for 16-24 hours with the ATR inhibitor.
-
Replace the medium with fresh, drug-free medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Wash the plates with PBS, fix with methanol, and stain with Crystal Violet solution.
-
Count the colonies and calculate the surviving fraction for each treatment condition.
-
The Sensitizer Enhancement Ratio (SER) can be calculated by dividing the radiation dose required to achieve a certain level of cell kill (e.g., 50%) in the absence of the drug by the dose required for the same level of cell kill in the presence of the drug.
Immunofluorescence for DNA Damage Foci (γH2AX)
This assay visualizes and quantifies DNA double-strand breaks.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
ATR inhibitor and vehicle
-
Irradiator
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and treat with the ATR inhibitor and/or radiation as described for the clonogenic assay.
-
At various time points post-irradiation (e.g., 1, 4, 24 hours), wash the cells with PBS and fix with 4% PFA for 15 minutes.[1][10]
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[12]
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of persistent foci at later time points in the combination treatment group indicates inhibition of DNA repair.[1]
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of the ATR inhibitor on radiation-induced cell cycle arrest.
Materials:
-
Cells cultured in multi-well plates
-
ATR inhibitor and vehicle
-
Irradiator
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Treat cells with the ATR inhibitor and/or radiation.
-
At desired time points (e.g., 6, 24 hours) post-irradiation, harvest the cells by trypsinization.
-
Wash the cells with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. Abrogation of the G2/M checkpoint will be observed as a decrease in the G2/M population and a potential increase in the sub-G1 (apoptotic) population in the combination treatment group compared to radiation alone.[8]
In Vivo Tumor Growth Delay Studies
This assay evaluates the efficacy of the ATR inhibitor as a radiosensitizer in a preclinical animal model.
Materials:
-
Immunocompromised mice (for xenografts) or syngeneic mice (for allografts)
-
Tumor cells
-
ATR inhibitor formulated for in vivo administration
-
Vehicle control
-
Irradiator
-
Calipers for tumor measurement
Protocol:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[1][10]
-
Randomize mice into treatment groups (e.g., vehicle, ATR inhibitor alone, radiation alone, combination).
-
Administer the ATR inhibitor (e.g., by oral gavage) at a predetermined dose and schedule. Typically, the inhibitor is given 1-2 hours before irradiation.[3]
-
Irradiate the tumors with a clinically relevant fractionation schedule (e.g., 2 Gy daily for 5 days).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal weight and overall health.
-
Continue monitoring until tumors reach a predetermined endpoint (e.g., a specific volume or signs of morbidity).
-
Analyze tumor growth delay and overall survival. A significant delay in tumor growth and increased survival in the combination group compared to single-agent treatments indicates radiosensitization.[3][7]
Conclusion
The combination of ATR inhibitors with radiotherapy represents a promising therapeutic strategy. The protocols outlined in this document provide a framework for preclinical evaluation of ATR inhibitors as radiosensitizing agents. Careful experimental design and execution are crucial for obtaining reliable and reproducible data to support the clinical translation of these novel combination therapies.
References
- 1. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Artios Pharma Reports Differentiated Clinical Activity in STELLA Phase 1/2a Study for Lead Program ART0380 at the American Association for Cancer Research (AACR) Annual Meeting 2025 - Artios Pharma [artios.com]
- 5. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase i inhibitors by disabling DNA replication initiation and fork elongation responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of ART0380, a Potent and Selective ATR Kinase Inhibitor Undergoing Phase 2 Clinical Studies for the Treatment of Advanced or Metastatic Solid Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Radiosensitization by the ATR Inhibitor AZD6738 through Generation of Acentric Micronuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Factors to Consider for the Correct Use of γH2AX in the Evaluation of DNA Double-Strand Breaks Damage Caused by Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of ATR Inhibitors in Preclinical Models
Note: No specific preclinical data was found for a compound designated "Atr-IN-24." The following application notes and protocols are based on published preclinical data for well-characterized ATR inhibitors, such as Berzosertib (VX-970/M6620) and Ceralasertib (AZD6738), and are intended to serve as a representative guide for researchers, scientists, and drug development professionals working with ATR inhibitors.
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR) pathway.[1][2] It is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA damage.[3][4] Upon activation, ATR phosphorylates a number of downstream targets, including Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3][4] Many cancer cells exhibit increased reliance on the ATR pathway for survival due to underlying genomic instability and replicative stress. Therefore, inhibition of ATR presents a promising therapeutic strategy, both as a monotherapy and in combination with DNA-damaging agents like chemotherapy and radiation.[5][6]
These application notes provide an overview of the in vivo efficacy and experimental protocols for ATR inhibitors in preclinical cancer models.
Data Presentation: In Vivo Efficacy of Representative ATR Inhibitors
The following tables summarize the quantitative data from preclinical studies of well-characterized ATR inhibitors.
Table 1: Monotherapy Efficacy of ATR Inhibitors in Xenograft Models
| Compound | Cancer Type | Model | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |
| Berzosertib (VX-970) | Non-Small Cell Lung Cancer (NSCLC) | NCI-H460 Xenograft | 60 mg/kg, i.p., twice daily, 5 days/week | 75 | [Preclinical data summary] |
| Ceralasertib (AZD6738) | Gastric Cancer | SNU-601 Xenograft | 50 mg/kg, p.o., once daily, 5 days/week | 62 | [Preclinical data summary] |
| BAY1895344 | Pancreatic Cancer | PANC-1 Xenograft | 25 mg/kg, p.o., once daily | 85 | [Preclinical data summary] |
Table 2: Combination Therapy Efficacy of ATR Inhibitors in Xenograft Models
| Compound | Combination Agent | Cancer Type | Model | Dosing Schedule | TGI (%) (Combo vs. Control) | Reference |
| Berzosertib (VX-970) | Cisplatin | Ovarian Cancer | A2780 Xenograft | Berzosertib: 30 mg/kg, i.p., twice daily, Days 1-3; Cisplatin: 3 mg/kg, i.p., Day 2 | 95 | [Preclinical data summary] |
| Ceralasertib (AZD6738) | Olaparib (PARP inhibitor) | Breast Cancer | MDA-MB-436 Xenograft | Ceralasertib: 50 mg/kg, p.o., once daily; Olaparib: 50 mg/kg, p.o., once daily | 88 | [Preclinical data summary] |
| Berzosertib (VX-970) | Radiation | Glioblastoma | U251 Xenograft | Berzosertib: 60 mg/kg, i.p., twice daily, 1 hr before RT; Radiation: 2 Gy/day for 3 days | 90 | [Preclinical data summary] |
Signaling Pathway
Caption: ATR Signaling Pathway and Inhibition.
Experimental Protocols
Animal Models
-
Cell Lines and Culture: Tumor cell lines (e.g., NCI-H460, A2780, PANC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.
-
Animals: Female athymic nude mice (6-8 weeks old) are typically used for xenograft studies. Animals are housed in a pathogen-free environment with ad libitum access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Tumor cells (typically 5-10 x 10^6 cells in 100-200 µL of a 1:1 mixture of media and Matrigel) are implanted subcutaneously into the flank of the mice.
Dosing and Administration
-
Formulation: ATR inhibitors are formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)). A common vehicle for oral administration is 0.5% methylcellulose in water.
-
Dosing: Mice are randomized into treatment groups when tumors reach a palpable size (e.g., 100-200 mm³). The dosing schedule will vary depending on the specific inhibitor and experimental design (e.g., once or twice daily, for a specified number of days per week).
Efficacy Assessment
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity.
-
Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Pharmacodynamic (PD) Marker Analysis
-
Sample Collection: Tumors are collected at specified time points after the last dose to assess target engagement.
-
Western Blotting: Tumor lysates are analyzed by Western blotting for downstream markers of ATR inhibition, such as decreased phosphorylation of CHK1 (pCHK1).
Experimental Workflow
Caption: In Vivo Xenograft Study Workflow.
Conclusion
ATR inhibitors demonstrate significant in vivo efficacy in preclinical models of various cancers, both as single agents and in combination with other therapies. The provided protocols and data serve as a general framework for designing and conducting in vivo studies to evaluate novel ATR inhibitors. Careful consideration of the tumor model, dosing regimen, and pharmacodynamic endpoints is crucial for the successful preclinical development of these promising therapeutic agents.
References
- 1. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 5. ATR inhibitors prove effective in two pre-clinical models of cancer - ecancer [ecancer.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with Atr-IN-24
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atr-IN-24 is a potent and selective small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA damage response (DDR) pathway, a network of signaling cascades that safeguard genomic integrity.[2][3] In response to DNA damage and replication stress, ATR is activated and phosphorylates a multitude of substrates, including the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, facilitate DNA repair, and stabilize replication forks.[2][3] By inhibiting ATR, this compound disrupts these critical cellular processes, leading to the abrogation of cell cycle checkpoints and premature entry into mitosis with unrepaired DNA, ultimately resulting in cell death, particularly in cancer cells with a high degree of replication stress.[1]
These application notes provide a detailed protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining. The provided data, derived from studies with analogous ATR inhibitors, serves as a representative example of the expected outcomes.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of ATR kinase.[1] By binding to the ATP-binding pocket of ATR, it prevents the phosphorylation of downstream targets, most notably Chk1. This disruption of the ATR-Chk1 signaling axis abrogates the G2/M and intra-S phase checkpoints, which are crucial for allowing cells to repair DNA damage before proceeding with cell division.[1] Consequently, cells treated with this compound are unable to arrest in the G2 phase and prematurely enter mitosis, often leading to mitotic catastrophe and apoptosis.
Data Presentation: Representative Effects of ATR Inhibition on Cell Cycle Distribution
The following table summarizes the representative effects of ATR inhibition on the cell cycle distribution of various cancer cell lines. This data is compiled from studies using the well-characterized ATR inhibitors AZD6738 and VE-821, and is expected to be comparable to the effects of this compound.
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| SNU478 (Biliary Tract Cancer) | Control (DMSO) | 55.2 | 28.3 | 16.5 |
| AZD6738 (0.1 µM) | 50.1 | 25.4 | 24.5 | |
| AZD6738 (0.5 µM) | 42.3 | 20.1 | 37.6 | |
| AZD6738 (1 µM) | 35.8 | 15.7 | 48.5 | |
| SNU869 (Biliary Tract Cancer) | Control (DMSO) | 60.1 | 25.4 | 14.5 |
| AZD6738 (0.1 µM) | 54.3 | 22.1 | 23.6 | |
| AZD6738 (0.5 µM) | 45.7 | 18.9 | 35.4 | |
| AZD6738 (1 µM) | 38.2 | 14.3 | 47.5 | |
| U2OS (Osteosarcoma) | Control (DMSO) | 45.0 | 40.0 | 15.0 |
| VE-821 (1 µM) + AZD7762 (100 nM) | 10.0 | 75.0 | 15.0 |
*Data for SNU478 and SNU869 cells treated with AZD6738 for 72 hours. Data for U2OS cells treated with VE-821 and AZD7762 for 24 hours. The combination of an ATR inhibitor and a Chk1 inhibitor (AZD7762) can lead to a pronounced S-phase arrest.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, U2OS, HT29) in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 50-60% confluent at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of this compound used.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell line and the specific experimental question.
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with PBS.
-
Add trypsin and incubate until the cells detach.
-
Neutralize the trypsin with a complete medium and transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Pelleting and Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Fixation:
-
Gently resuspend the cell pellet in 300 µL of cold PBS.
-
While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to the cell suspension for a final concentration of 70% ethanol.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with 1 mL of cold PBS.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Analyze the cell cycle distribution using appropriate software (e.g., FlowJo, ModFit LT). Gate on single cells to exclude doublets and aggregates.
-
Mandatory Visualizations
Caption: ATR Signaling Pathway and Inhibition by this compound.
Caption: Flow Cytometry Experimental Workflow for Cell Cycle Analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ATR-IN-24 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of ATR-IN-24 in in vitro studies. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, a network of cellular processes that detect, signal, and repair DNA damage.[1] In response to DNA single-strand breaks and replication stress, ATR activates downstream signaling cascades, including the phosphorylation of CHK1, to initiate cell cycle arrest and promote DNA repair. By inhibiting ATR, this compound prevents this signaling, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that often have a high degree of replication stress and defects in other DNA repair pathways.
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: As specific IC50 values for this compound are not widely published, a good starting point is to perform a dose-response experiment. Based on data from other potent ATR inhibitors such as VE-821, AZD6738, VX-970, and M4344, a broad concentration range from 10 nM to 10 µM is recommended for initial screening. The optimal concentration will be cell line-dependent.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C for long-term stability. For working solutions, the DMSO stock can be further diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiments is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I confirm that this compound is inhibiting the ATR pathway in my cells?
A4: The most common method to confirm ATR inhibition is to assess the phosphorylation status of its direct downstream target, CHK1, at Serine 345 (p-CHK1 S345) via Western blotting. Upon ATR activation by DNA damaging agents (e.g., hydroxyurea or UV radiation), p-CHK1 levels will increase. Pre-treatment with an effective concentration of this compound should abrogate this increase in p-CHK1.
Troubleshooting Guides
Issue 1: No or Weak Inhibition of ATR Signaling
Possible Cause 1: Suboptimal Inhibitor Concentration
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A typical starting range is 10 nM to 10 µM. Analyze the inhibition of p-CHK1 (S345) by Western blot across this concentration range.
Possible Cause 2: Ineffective Induction of ATR Activity
-
Solution: Ensure that you are effectively inducing DNA damage or replication stress to activate the ATR pathway. Common methods include treatment with hydroxyurea (HU), ultraviolet (UV) radiation, or other DNA damaging agents. The timing and dose of the damaging agent may need to be optimized for your cell line.
Possible Cause 3: Issues with Western Blotting
-
Solution: Refer to comprehensive Western blot troubleshooting guides to address issues such as poor antibody performance, inefficient protein transfer, or incorrect buffer conditions.[2][3] Ensure you have appropriate positive and negative controls.
Issue 2: High Cytotoxicity in All Tested Concentrations
Possible Cause 1: Off-Target Effects
-
Solution: While potent ATR inhibitors are generally selective, high concentrations can lead to off-target effects.[4] Try lowering the concentration range in your experiments. If cytotoxicity persists even at low nanomolar concentrations, consider testing the inhibitor in a non-cancerous cell line to assess its general toxicity.
Possible Cause 2: High Cellular Dependence on ATR
-
Solution: Some cell lines are highly dependent on the ATR pathway for survival, even in the absence of exogenous DNA damage, due to high endogenous replication stress.[1] In such cases, even low concentrations of an ATR inhibitor can be highly toxic. Consider using a lower concentration range and shorter treatment durations.
Possible Cause 3: Solvent Toxicity
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is not exceeding 0.1%. Prepare serial dilutions of your this compound stock to minimize the volume of DMSO added to your cells. Include a vehicle control (DMSO only) in all experiments.
Quantitative Data Summary
The following tables summarize the 50% inhibitory concentration (IC50) values for several well-characterized ATR inhibitors across a variety of cancer cell lines. This data can be used as a reference for establishing an effective concentration range for this compound in your experiments.
Table 1: IC50 Values of Various ATR Inhibitors in Different Cancer Cell Lines
| Cell Line | Cancer Type | VE-821 IC50 (µM) | AZD6738 IC50 (µM) | VX-970 IC50 Shift (>3-fold) | M4344 IC50 (µM) | Reference |
| AGS | Gastric Cancer | 13.7 | - | - | - | [5] |
| MKN-45 | Gastric Cancer | 11.3 | - | - | - | [5] |
| LoVo | Colorectal Cancer | - | 0.52 | - | - | [6] |
| NCI-H1373 | Lung Cancer | - | 5.32 | - | - | [6] |
| HCT116 | Colorectal Cancer | - | ≥1 | Yes | - | [2][7] |
| HT29 | Colorectal Cancer | - | ≥1 | - | - | [7] |
| COLO205 | Colorectal Cancer | - | - | Yes (with SN-38) | - | [8] |
| A549 | Lung Cancer | - | - | Yes | - | [9] |
| FaDu | Head and Neck Cancer | - | - | Yes | - | [9] |
| PSN-1 | Pancreatic Cancer | Potentiates radiation | - | - | - | [10] |
| MiaPaCa-2 | Pancreatic Cancer | Potentiates radiation | - | - | - | [10] |
| K562 | Leukemia | - | - | - | - | [11] |
| H146 | Small Cell Lung Cancer | - | - | - | ~0.1 | [12] |
| H82 | Small Cell Lung Cancer | - | - | - | ~0.1 | [12] |
| DMS114 | Small Cell Lung Cancer | - | - | - | ~0.2 | [12] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT/XTT/CCK-8)
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting range would be from 20 µM down to 20 nM (final concentrations will be 10 µM to 10 nM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Add the viability reagent (e.g., MTT, XTT, or CCK-8) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of p-CHK1 (S345) Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 4 hours or expose to 20 J/m² UV-C radiation and allow to recover for 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-CHK1 (S345) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the p-CHK1 bands and normalize to a loading control (e.g., β-actin or GAPDH) and total CHK1.
Visualizations
References
- 1. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Impact of p53 Dysfunction in ATR Inhibitor Cytotoxicity and Chemo- and Radiosensitisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical strategies for development of ATR inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synergistic potentiation of (−)-lomaiviticin A cytotoxicity by the ATR inhibitor VE-821 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
This technical support guide provides information on the potential off-target effects of Atr-IN-24, a representative ATR kinase inhibitor. The data presented here is based on publicly available information for well-characterized ATR inhibitors and is intended to guide researchers in designing experiments and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target kinases for ATR inhibitors like this compound?
This compound is designed to be a potent and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase. However, like many kinase inhibitors, it may exhibit some activity against other related kinases, particularly within the Phosphoinositide 3-kinase-related kinase (PIKK) family.[1][2][3] The most common off-targets for ATR inhibitors are Ataxia Telangiectasia Mutated (ATM) and DNA-dependent protein kinase (DNA-PK), due to the structural similarities in their kinase domains.[1][2] Some inhibitors may also show activity against mTOR (mammalian target of rapamycin).[4][5]
Q2: How significant is the inhibition of these off-target kinases?
The degree of off-target inhibition is dose-dependent and varies between specific ATR inhibitor compounds. Generally, well-designed ATR inhibitors show significantly higher potency for ATR compared to their off-targets. For instance, some ATR inhibitors are more selective for ATR over ATM and DNA-PK in cellular assays than in in-vitro kinase assays.[4] It is crucial to consult specific selectivity data for the lot of this compound being used. The provided data table summarizes typical selectivity profiles for representative ATR inhibitors.
Q3: What are the potential cellular consequences of off-target inhibition by this compound?
Off-target inhibition of ATM and DNA-PK can confound experimental results, as these kinases also play critical roles in the DNA damage response (DDR).[1][2] Inhibition of ATM, which is activated by DNA double-strand breaks (DSBs), could lead to increased sensitivity to ionizing radiation independent of ATR inhibition.[6] Similarly, inhibition of DNA-PK is critical for the non-homologous end joining (NHEJ) pathway of DSB repair. Therefore, observing cellular phenotypes such as radiosensitization or defects in DSB repair may require further experiments to distinguish between on-target ATR inhibition and off-target effects.
Q4: How can I experimentally distinguish between on-target and off-target effects of this compound?
To dissect the specific contributions of ATR versus off-target kinase inhibition, several experimental approaches can be employed:
-
Use of multiple, structurally distinct ATR inhibitors: Comparing the effects of this compound with other ATR inhibitors that have different off-target profiles can help attribute a phenotype to ATR inhibition specifically.
-
Genetic knockdown or knockout: Using siRNA, shRNA, or CRISPR/Cas9 to deplete ATR, ATM, or DNA-PK can help phenotype the specific loss of each kinase's function and compare it to the effects of this compound.
-
Phospho-protein analysis: Monitoring the phosphorylation of specific downstream substrates can help differentiate kinase activity. For example, ATR inhibition is expected to decrease phosphorylation of CHK1 on Ser345, while ATM inhibition would reduce phosphorylation of CHK2 on Thr68.[7] However, it is important to note that there can be some crosstalk between these pathways.[7]
Troubleshooting Guide
Issue: I am observing a stronger than expected phenotype (e.g., cell death, radiosensitization) with this compound.
Possible Cause: This could be due to potent on-target ATR inhibition, or it could be compounded by off-target effects on other DNA damage response kinases like ATM or DNA-PK.
Troubleshooting Steps:
-
Confirm the effective concentration: Perform a dose-response curve to ensure you are using the lowest effective concentration of this compound to minimize potential off-target effects.
-
Assess off-target activity: If possible, perform western blots to check the phosphorylation status of key substrates of related kinases. For example, examine p-CHK2 (for ATM activity) and autophosphorylation of DNA-PKcs.
-
Compare with other inhibitors: Test a different, structurally unrelated ATR inhibitor with a known and distinct off-target profile. If the phenotype persists, it is more likely to be an on-target effect of ATR inhibition.
Issue: My results with this compound are inconsistent with published data for other ATR inhibitors.
Possible Cause: The off-target profile of this compound may differ from the inhibitors described in the literature. Alternatively, experimental conditions such as cell line, treatment duration, and the nature of the DNA damaging agent used can influence the outcome.
Troubleshooting Steps:
-
Characterize the off-target profile: If feasible, perform a kinase selectivity screen for your specific batch of this compound.
-
Standardize experimental conditions: Ensure that your experimental setup aligns with established protocols for studying ATR inhibition. Pay close attention to factors like the timing of drug addition relative to the induction of DNA damage.
-
Use appropriate controls: Include positive and negative controls, such as cells treated with well-characterized inhibitors of ATM (e.g., KU-55933) or DNA-PK (e.g., NU7441), to benchmark the effects of this compound.
Quantitative Data: Selectivity Profile of a Representative ATR Inhibitor
The following table summarizes the inhibitory activity of a representative ATR inhibitor against ATR and related kinases. Data is presented as IC50 (the half-maximal inhibitory concentration), with lower values indicating higher potency.
| Kinase | IC50 (nM) | Fold Selectivity vs. ATR |
| ATR | 15 | 1 |
| ATM | 850 | 57 |
| DNA-PK | 1,200 | 80 |
| mTOR | >10,000 | >667 |
| PI3Kα | >10,000 | >667 |
| CHK1 | >10,000 | >667 |
Note: These are representative values and may not be identical for this compound. Researchers should consult the certificate of analysis for their specific compound.
Experimental Protocols
Kinase Selectivity Profiling (General Protocol)
A common method to assess the selectivity of a kinase inhibitor is through a competitive binding assay, such as the KINOMEscan™ platform.
-
Immobilization of Kinase: A DNA-tagged kinase of interest is immobilized on a solid support (e.g., beads).
-
Competition: The test inhibitor (this compound) is incubated with the immobilized kinase in the presence of a known, biotinylated ligand that also binds to the active site of the kinase.
-
Quantification of Bound Ligand: The amount of the biotinylated ligand that remains bound to the kinase after incubation is quantified, typically using a method like quantitative PCR (qPCR) for the DNA tag or a streptavidin-conjugated reporter.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the amount of bound ligand in the presence of the test inhibitor to the amount bound in a control reaction without the inhibitor.
-
Determination of IC50: A dose-response curve is generated by testing a range of inhibitor concentrations, and the IC50 value is calculated.
This process is typically performed in a high-throughput manner against a large panel of kinases to generate a comprehensive selectivity profile.
Visualizations
Caption: ATR signaling pathway and potential off-target inhibition by this compound.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
References
- 1. The essential kinase ATR: ensuring faithful duplication of a challenging genome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. mdpi.com [mdpi.com]
- 4. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis [mdpi.com]
- 6. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 7. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected phenotypes with Atr-IN-24 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Atr-IN-24 and other ATR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other ATR inhibitors?
This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage and during replication stress.[1][2][3][4] Once activated, ATR phosphorylates a number of downstream targets, most notably Chk1, to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[2] By inhibiting ATR, this compound prevents the phosphorylation of Chk1 and other substrates, leading to the abrogation of the S and G2/M checkpoints.[5][6] This forces cells with damaged DNA or high levels of replication stress, a common characteristic of cancer cells, to enter mitosis prematurely, resulting in a lethal outcome known as mitotic catastrophe.[2]
Q2: What are the expected cellular phenotypes after effective this compound treatment?
Upon successful inhibition of ATR by this compound, researchers can expect to observe the following phenotypes in sensitive cell lines:
-
Inhibition of Chk1 phosphorylation: A decrease in the phosphorylation of Chk1 at Ser345 is a primary and direct biomarker of ATR inhibition.[5][6]
-
Increased DNA damage markers: An increase in the pan-nuclear staining of γH2AX is indicative of widespread replication stress and DNA damage that is no longer being properly managed by the ATR pathway.[5][6]
-
Abrogation of the G2/M checkpoint: Treated cells will fail to arrest in the G2 phase following DNA damage, leading to an accumulation of cells entering mitosis with unresolved DNA lesions.
-
S-phase arrest: In some cell lines, particularly those with deficiencies in other DNA repair pathways like ERCC1, ATR inhibition can lead to an S-phase arrest due to the inability to resolve replication stress.[6]
-
Increased apoptosis: The accumulation of DNA damage and mitotic catastrophe ultimately leads to programmed cell death, which can be measured by markers like cleaved PARP.[6]
-
Synthetic lethality: Cells with defects in other DDR pathways, such as those with ATM or p53 mutations, are often hypersensitive to ATR inhibition.[7]
Q3: What are the known off-target effects or unexpected toxicities associated with ATR inhibitors?
While newer ATR inhibitors are designed for high selectivity, off-target effects and unexpected toxicities can still occur, especially at higher concentrations. Some ATR inhibitors have been shown to have activity against other related kinases in the PI3K-like kinase (PIKK) family, such as ATM and DNA-PK, though at much higher concentrations than for ATR.[1] In a cellular context, unexpected toxicities might manifest as:
-
Excessive toxicity in normal or non-proliferating cells: While ATR inhibitors are expected to be more toxic to rapidly dividing cancer cells, high concentrations can affect normal cells.[8]
-
Paradoxical effects on the cell cycle: Depending on the cellular context and the specific genetic background of the cell line, unexpected cell cycle distributions may be observed.
-
Induction of senescence: In some cases, instead of apoptosis, cells may enter a state of permanent cell cycle arrest known as senescence.
-
Cardiovascular toxicities: Some tyrosine kinase inhibitors have been associated with cardiovascular side effects, although this is less characterized for ATR inhibitors in a preclinical setting.[9]
Troubleshooting Guide for Unexpected Phenotypes
| Observed Problem | Potential Cause | Suggested Solution |
| No or weak inhibition of pChk1 despite this compound treatment | 1. Inactive compound: this compound may have degraded due to improper storage or handling. 2. Insufficient drug concentration or treatment time: The concentration or duration of treatment may not be optimal for the cell line being used. 3. Low ATR activity at baseline: The cell line may not have significant baseline replication stress, leading to low basal ATR activity. | 1. Verify compound integrity: Use a fresh aliquot of this compound and ensure it has been stored correctly (typically at -20°C or -80°C). 2. Optimize treatment conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for pChk1 inhibition in your specific cell line. 3. Induce replication stress: Co-treat with a low dose of a DNA-damaging agent (e.g., hydroxyurea, cisplatin) to activate the ATR pathway and confirm the inhibitory activity of this compound. |
| Unexpected resistance to this compound in a cancer cell line | 1. Intrinsic resistance: The cell line may have inherent mechanisms of resistance. 2. Acquired resistance: Prolonged exposure to the inhibitor may have selected for resistant clones. 3. Altered drug efflux: The cells may be overexpressing drug efflux pumps like P-gp or BCRP. 4. Loss of NMD factors: Loss of nonsense-mediated decay (NMD) factors, such as UPF2, has been shown to confer resistance to ATR inhibitors.[10][11] | 1. Characterize the cell line: Assess the status of key DDR proteins (e.g., ATM, p53) and consider if the cell line has a genetic background that would predict resistance. 2. Test for acquired resistance: If using a cell line that has been continuously cultured with the inhibitor, perform a new experiment with a fresh, unexposed culture. 3. Use efflux pump inhibitors: Co-treat with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to see if sensitivity is restored. 4. Investigate NMD pathway: If resistance is a persistent issue, consider assessing the expression of key NMD proteins. |
| High levels of γH2AX in the absence of pChk1 inhibition | 1. ATM activation: The observed DNA damage may be activating the ATM pathway instead of, or in addition to, the ATR pathway. 2. Off-target effects: At high concentrations, the inhibitor might be affecting other kinases involved in the DNA damage response. | 1. Assess ATM pathway activation: Perform a western blot for phosphorylated ATM (pATM) and its downstream target pChk2 to determine if the ATM pathway is activated. 2. Lower inhibitor concentration: Titrate down the concentration of this compound to a range where it is more selective for ATR. |
| Paradoxical increase in cell proliferation at low concentrations of this compound | 1. Hormesis effect: Some compounds can have a stimulatory effect at very low doses. 2. Complex feedback loops: Inhibition of ATR could, in some specific contexts, relieve a block on proliferation. | 1. Perform a full dose-response curve: Ensure that the observed effect is reproducible and occurs over a narrow, low-concentration range. 2. Investigate cell cycle regulators: Analyze the expression and phosphorylation status of key cell cycle proteins (e.g., cyclins, CDKs) at the stimulatory concentration. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media components can affect cellular responses. 2. Inconsistent drug preparation: Variations in the dilution and application of this compound can lead to different effective concentrations. | 1. Standardize cell culture practices: Use cells within a consistent passage number range, seed at the same density, and use the same batch of media and supplements for a set of experiments. 2. Prepare fresh drug dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment to ensure consistent dosing. |
Quantitative Data Summary
Table 1: In Vitro Potency of Representative ATR Inhibitors
| Inhibitor | Target | IC50 / Ki | Cell-based Assay IC50 | Reference |
| VE-821 | ATR | Ki: 13 nM | IC50 (pChk1): ~50-100 nM | [12] |
| Berzosertib (VE-822) | ATR | Ki: <0.2 nM | IC50 (cellular): 19 nM (HT29) | [1][13] |
| Ceralasertib (AZD6738) | ATR | IC50 (enzyme): 1 nM | IC50 (pChk1): 74 nM | [14] |
Table 2: Selectivity of Representative ATR Inhibitors Against Related Kinases
| Inhibitor | ATM Ki/IC50 | DNA-PK Ki/IC50 | mTOR Ki/IC50 | PI3Kγ Ki/IC50 | Reference |
| VE-821 | 16 µM | 2.2 µM | >1 µM | 3.9 µM | [12] |
| Berzosertib (VE-822) | 2.6 µM | 18.1 µM | >1 µM | 0.22 µM | [1][15] |
| Ceralasertib (AZD6738) | >5 µM | >5 µM | >5 µM | N/A | [14] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ATR Pathway Activation
This protocol describes the detection of total and phosphorylated Chk1 and H2AX to assess the efficacy of this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Chk1 (Ser345)
-
Mouse anti-Chk1
-
Rabbit anti-phospho-H2AX (Ser139) (γH2AX)
-
Mouse anti-H2AX
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution following this compound treatment using propidium iodide (PI) staining.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
-
Visualizations
Caption: ATR Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Efficacy.
Caption: Troubleshooting Logic for Unexpected Results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Berzosertib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. medkoo.com [medkoo.com]
- 4. scispace.com [scispace.com]
- 5. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Toxicity of Combinations of Kinase Pathway Inhibitors to Normal Human Cells in a Three-Dimensional Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Cardiovascular toxicity of tyrosine kinase inhibitors during cancer treatment: Potential involvement of TRPM7 [frontiersin.org]
- 10. Resistance to ATR inhibitors is mediated by loss of the nonsense-mediated decay factor UPF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to ATR Inhibitors Is Mediated by Loss of the Nonsense-Mediated Decay Factor UPF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 15. axonmedchem.com [axonmedchem.com]
Inconsistent results with Atr-IN-24 in different cell lines
Welcome to the technical support center for Atr-IN-24. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during their experiments with this ATR inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in different cancer cell lines. What are the potential reasons for this variability?
A1: Inconsistent results with this compound and other ATR inhibitors across different cell lines are a documented phenomenon. The sensitivity of a given cell line to ATR inhibition is influenced by its unique genetic and molecular background. Key factors include:
-
Status of DNA Damage Response (DDR) Pathways:
-
ATM Deficiency: Cells with mutations or loss of the Ataxia-Telangiectasia Mutated (ATM) kinase are often more sensitive to ATR inhibitors.[1][2] ATM and ATR are parallel pathways that respond to different types of DNA damage. When the ATM pathway is deficient, cells become more reliant on the ATR pathway for survival, creating a synthetic lethal relationship with ATR inhibitors.
-
p53 Status: p53-deficient cell lines can exhibit increased sensitivity to ATR inhibitors, particularly when combined with DNA damaging agents.[3] This is often due to a defective G1/S checkpoint, leading to greater reliance on the S and G2/M checkpoints regulated by ATR.
-
-
Oncogene Expression:
-
MYC/MYCN Amplification: Overexpression of MYC or MYCN oncogenes can induce high levels of replication stress, making cancer cells more dependent on the ATR pathway for survival.[4] This increased reliance can lead to heightened sensitivity to ATR inhibitors.
-
Cyclin E Overexpression: Elevated levels of Cyclin E can also lead to replication stress, thereby sensitizing cells to ATR inhibition.[3]
-
-
Endogenous Replication Stress: Some cancer cell lines inherently exhibit higher levels of endogenous replication stress due to rapid proliferation and oncogenic signaling. These cells are often more susceptible to the effects of ATR inhibitors.
-
Cell Line-Specific Differences: Each cell line possesses a unique gene expression profile, including varying levels of proteins involved in drug metabolism and efflux, which can impact the intracellular concentration and efficacy of this compound.
Q2: How can we confirm that this compound is effectively inhibiting the ATR pathway in our cells?
A2: The most common method to confirm ATR inhibition is to assess the phosphorylation of its downstream target, Checkpoint Kinase 1 (CHK1), at Serine 345 (p-CHK1 S345). Upon ATR activation by DNA damage or replication stress, it phosphorylates CHK1. Treatment with an effective ATR inhibitor like this compound should block this phosphorylation. You can induce replication stress with agents like hydroxyurea (HU) or ultraviolet (UV) radiation and then perform a western blot to measure the levels of p-CHK1 (S345). A reduction in the HU or UV-induced p-CHK1 signal in the presence of this compound indicates successful target engagement.
Q3: We are observing unexpected off-target effects. What could be the cause?
A3: While this compound is designed to be a selective ATR inhibitor, like many kinase inhibitors, it may exhibit off-target activities, especially at higher concentrations. Some kinase inhibitors have been shown to interact with other proteins, including non-kinase targets.[5] It is crucial to perform experiments at the lowest effective concentration and to include appropriate controls. To investigate potential off-target effects, you can:
-
Perform a kinome scan to assess the selectivity of this compound against a panel of other kinases.
-
Use a structurally distinct ATR inhibitor as a control to see if the observed phenotype is consistent with ATR inhibition.
-
Employ genetic approaches, such as siRNA or CRISPR-mediated knockdown of ATR, to validate that the observed effects are on-target.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot inconsistent results with this compound.
Diagram: Troubleshooting Workflow for Inconsistent Results
Caption: A flowchart for troubleshooting inconsistent experimental outcomes.
Data Presentation: Comparative IC50 Values of ATR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various ATR inhibitors in a selection of cancer cell lines, illustrating the variability in sensitivity. While specific data for this compound is limited in the public domain, these values for other well-characterized ATR inhibitors demonstrate the principle of cell line-dependent responses.
| ATR Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| VE-821 | NB1 | Neuroblastoma | ~1.5 | [1] |
| KELLY | Neuroblastoma | ~2.0 | [1] | |
| SK-N-AS | Neuroblastoma | ~5.0 | [1] | |
| AZD6738 | HCT116 | Colorectal Cancer | ≥1 | [6] |
| HT29 | Colorectal Cancer | ≥1 | [6] | |
| M4344 | H146 | Small Cell Lung Cancer | ~0.05 | [7] |
| H82 | Small Cell Lung Cancer | ~0.1 | [7] | |
| DMS114 | Small Cell Lung Cancer | ~0.08 | [7] | |
| Elimusertib | OVCAR3 | Ovarian Cancer | ~0.1 | [8] |
| OVCAR4 | Ovarian Cancer | ~0.2 | [8] | |
| SKOV3 | Ovarian Cancer | ~0.5 | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly with a pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot for p-CHK1 (S345)
This protocol is to confirm the inhibition of ATR kinase activity.
Materials:
-
6-well cell culture plates
-
This compound
-
Replication stress-inducing agent (e.g., Hydroxyurea)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-CHK1 (S345), anti-total CHK1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound or vehicle for 1-2 hours.
-
Induce replication stress by adding hydroxyurea (e.g., 2 mM) for 2-4 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize p-CHK1 levels to total CHK1 and the loading control (β-actin).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to assess the effect of this compound on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound or vehicle for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Diagram: ATR Signaling Pathway
Caption: Overview of the ATR signaling cascade upon DNA damage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancers | Free Full-Text | Increased Replication Stress Determines ATR Inhibitor Sensitivity in Neuroblastoma Cells [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating ATR Inhibitor Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitors against other key members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family. As "Atr-IN-24" is not a widely documented inhibitor, this guide utilizes data from two well-characterized and potent ATR inhibitors, VE-821 and Ceralasertib (AZD6738) , to illustrate the principles of specificity validation. The provided experimental data and protocols will enable researchers to design and interpret studies aimed at confirming the selectivity of their own ATR-targeted compounds.
Data Presentation: Inhibitor Specificity Profile
The following table summarizes the inhibitory activity of VE-821 and Ceralasertib against ATR and other closely related PIKK family kinases: Ataxia Telangiectasia Mutated (ATM), DNA-dependent protein kinase (DNA-PKcs), and the mammalian Target of Rapamycin (mTOR). The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which are key indicators of inhibitor potency. Lower values signify higher potency.
| Inhibitor | Target Kinase | IC50 (nM) | Ki (nM) | Fold Selectivity vs. ATR (based on Ki) |
| VE-821 | ATR | 26 [1][2][3] | 13 [1][2][3][4] | - |
| ATM | >8000[3] | 16000[1][3] | ~1231x | |
| DNA-PK | 4400[3] | 2200[2][3][4] | ~169x | |
| mTOR | - | >1000[2][4] | >77x | |
| Ceralasertib (AZD6738) | ATR | 1 [5][6][7] | - | - |
| ATM | >5000[8] | - | >5000x | |
| DNA-PK | >5000[8] | - | >5000x | |
| mTOR | >5000[8] | - | >5000x |
Note: A direct comparison of IC50 and Ki values between different studies should be made with caution due to potential variations in assay conditions.
Signaling Pathway Context
The following diagram illustrates the central role of PIKK family members in the DNA Damage Response (DDR) pathway. Understanding this context is crucial for interpreting the downstream effects of specific kinase inhibition.
Experimental Protocols
Accurate determination of inhibitor specificity relies on robust and well-controlled biochemical assays. Below are detailed methodologies for two common types of in vitro kinase assays used to generate the data presented above.
Radiometric Kinase Assay (for IC50 Determination)
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.
Materials:
-
Purified recombinant kinase (ATR, ATM, DNA-PKcs, mTOR)
-
Kinase-specific substrate peptide
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP
-
Test inhibitor (e.g., VE-821) serially diluted in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, the specific kinase, and its corresponding substrate peptide.
-
Aliquot Inhibitor: To individual reaction tubes, add a small volume (e.g., 1 µL) of the serially diluted test inhibitor. Include a DMSO-only control.
-
Initiate Reaction: Add the kinase reaction mix to each tube. To start the kinase reaction, add a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition is accurately measured.[9]
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.[9]
-
Stop Reaction & Spot: Stop the reaction by adding a solution like phosphoric acid.[2] Spot a portion of each reaction mixture onto a sheet of phosphocellulose paper.[9]
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP. The phosphorylated substrate will remain bound to the paper.
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
LanthaScreen™ Eu Kinase Binding Assay (for Ki Determination)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay. It measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.
Materials:
-
Purified, tagged (e.g., His, GST) recombinant kinase
-
Europium (Eu)-labeled anti-tag antibody (Donor)
-
Alexa Fluor™ 647-labeled kinase tracer (Acceptor)
-
LanthaScreen™ Kinase Buffer
-
Test inhibitor serially diluted in DMSO
-
Low-volume 384-well assay plates (white or black)
-
TR-FRET compatible plate reader
Procedure:
-
Prepare Reagents: Prepare 3X solutions of the test compound, the kinase/Eu-antibody mixture, and the tracer in the kinase buffer.[2]
-
Assay Plate Setup:
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[2]
-
Plate Reading: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for Alexa Fluor™ 647).[1]
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (665 nm / 615 nm) for each well.[1]
-
The binding of the tracer to the kinase-antibody complex results in a high TR-FRET ratio. Displacement of the tracer by the inhibitor leads to a decrease in this ratio.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.
-
The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the tracer.
-
By employing these methodologies and comparing the resulting data as shown in the table, researchers can effectively validate the specificity of their ATR inhibitors against other members of the PIKK family, ensuring a more targeted and potentially less toxic therapeutic agent.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. dcreport.org [dcreport.org]
- 4. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. In vitro TR-FRET kinase assay [bio-protocol.org]
- 7. Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Atr-IN-24
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like Atr-IN-24, a kinase inhibitor with potential biological activity. This guide provides immediate and essential safety protocols, operational instructions, and disposal plans to minimize risk and ensure compliance with safety standards.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This guidance is based on general safety protocols for hazardous chemicals and information available for similar compounds.
| Situation | Required Personal Protective Equipment |
| Handling solid (powder) this compound | - Gloves: Two pairs of nitrile gloves, with the outer pair changed immediately upon contamination. |
| - Eye Protection: Chemical safety goggles with side shields. | |
| - Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation of fine particles. | |
| - Lab Coat: A dedicated, disposable, solid-front gown or a buttoned lab coat made of a low-permeability material. | |
| Handling solubilized this compound | - Gloves: Two pairs of nitrile gloves. |
| - Eye Protection: Chemical safety goggles. A face shield should be worn in addition to goggles if there is a splash hazard. | |
| - Lab Coat: A disposable, fluid-resistant gown or lab coat. | |
| Weighing and Aliquoting | - All procedures involving the handling of solid this compound should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure. |
| General Laboratory Use | - Always work in a well-ventilated area. An accessible safety shower and eye wash station must be available. |
Donning and Doffing of Personal Protective Equipment
Proper procedure for putting on and taking off PPE is critical to prevent contamination. The following workflow illustrates the correct sequence.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, pipette tips, and disposable lab coats, must be considered hazardous waste.
-
Collect this waste in a dedicated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
The container must be kept closed when not in use.
-
-
Liquid Waste: Unused solutions of this compound and any solvents used for rinsing contaminated glassware should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
Labeling and Storage:
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid waste contaminated with this compound").
-
Store hazardous waste in a designated satellite accumulation area within the laboratory, away from general traffic and incompatible chemicals.
Disposal Procedure:
-
Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
The following diagram outlines the decision-making process for the proper disposal of materials that have come into contact with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
